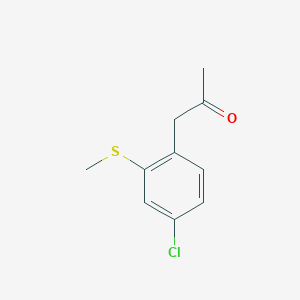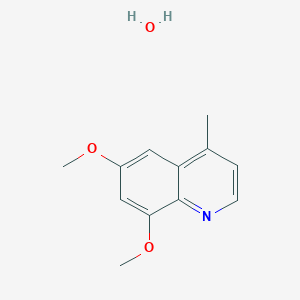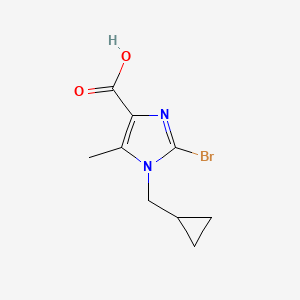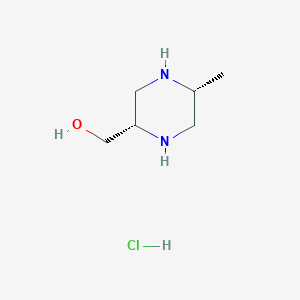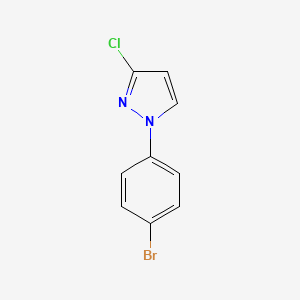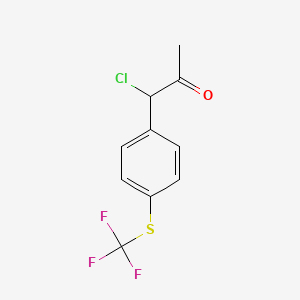
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves several steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the cyclopentane ring.
Bromination: The bromophenyl group is introduced through bromination reactions, where a bromine atom is added to a phenyl ring.
Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate: This compound is similar in structure but lacks the amino and bromophenyl groups.
Methyl 1-amino-3-phenylcyclopentane-1-carboxylate: This compound is similar but does not have the bromine atom on the phenyl ring.
Uniqueness
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is unique due to the presence of both the amino group and the bromophenyl group on the cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC 名称 |
methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)6-5-10(8-13)9-3-2-4-11(14)7-9;/h2-4,7,10H,5-6,8,15H2,1H3;1H/t10-,13+;/m0./s1 |
InChI 键 |
WJJMTROCTQKSCL-SMDQHNSPSA-N |
手性 SMILES |
COC(=O)[C@]1(CC[C@@H](C1)C2=CC(=CC=C2)Br)N.Cl |
规范 SMILES |
COC(=O)C1(CCC(C1)C2=CC(=CC=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



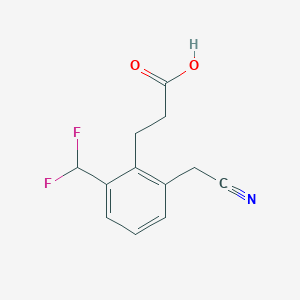
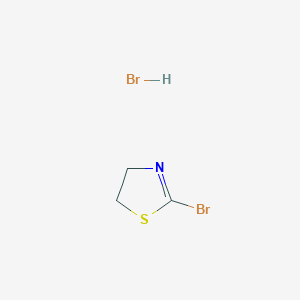


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
